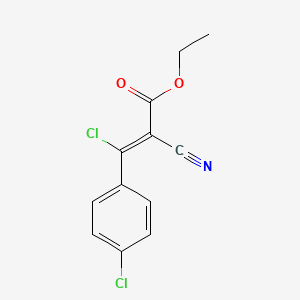
5-phenyl-1,3-benzoxazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid as the primary starting material.
Functional Group Introduction: The carboxyethyl group is introduced through a carboxylation reaction, where the picolinic acid is treated with a suitable carboxylating agent under controlled conditions.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, where the intermediate compound is treated with a hydroxylating agent such as hydrogen peroxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid may involve large-scale reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroxy derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyridine ring.
科学的研究の応用
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a metal chelator and its effects on enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its ability to chelate metal ions. The carboxyethyl and dihydroxy groups provide multiple binding sites for metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enzyme activities, making the compound useful in both biological and industrial applications.
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, lacks the carboxyethyl and dihydroxy groups but shares the pyridine carboxylic acid structure.
Quinolinic Acid: Another derivative of picolinic acid, quinolinic acid, has a similar structure but with different functional groups.
Nicotinic Acid:
Uniqueness
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid is unique due to the presence of both carboxyethyl and dihydroxy groups, which provide additional sites for chemical reactions and metal ion chelation. This makes it a versatile compound with diverse applications in various fields.
特性
IUPAC Name |
5-phenyl-1,3-benzoxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMWNVNJBXKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-3-(3-aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7945847.png)
![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7945854.png)
![2-[5-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945860.png)
![2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945866.png)
![2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945872.png)


![2-Amino-3-(1,3-benzothiazol-2-yl)-7-chlorochromeno[2,3-b]pyridin-5-one](/img/structure/B7945919.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-methylchromeno[2,3-b]pyridin-5-one](/img/structure/B7945923.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-chloro-4-nitrophenyl)ethanone](/img/structure/B7945946.png)

![2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945954.png)
